cwbA protein
Description
Properties
CAS No. |
147979-23-5 |
|---|---|
Molecular Formula |
C3H4N4O2 |
Synonyms |
cwbA protein |
Origin of Product |
United States |
Genetic and Genomic Context of Cwba Protein
The functionality and regulation of the CwbA protein are deeply rooted in its genetic architecture. Understanding the gene's locus, its organization within an operon, and the surrounding genetic elements is fundamental to comprehending its role in bacterial physiology.
Operonic Structure: The lppX-cwbA-cwlB Operon in Bacillus subtilis
The gene encoding the this compound is part of a multi-gene transcriptional unit known as an operon. Specifically, it is the central gene in the lppX-cwbA-cwlB operon. This arrangement ensures the coordinated expression of three genes whose products are functionally related to the cell wall.
| Gene | Product | Function |
| lppX | Lipoprotein | The precise function is not fully characterized, but it is predicted to be a lipoprotein. |
| cwbA | Cell wall binding protein | Stimulates the activity of cell wall hydrolases, including CwlB. asm.org |
| cwlB | N-acetylmuramoyl-L-alanine amidase | A major autolysin involved in cell wall turnover and separation. |
Genomic Location and Surrounding Genetic Elements
In the genome of Bacillus subtilis strain 168, the lppX-cwbA-cwlB operon is situated at a specific locus. The coordinates for the genes within this operon are as follows:
| Gene | Start Coordinate | End Coordinate | Length (bp) |
| lppX | 2,624,388 | 2,624,831 | 444 |
| cwbA | 2,624,828 | 2,626,882 | 2055 |
| cwlB | 2,626,879 | 2,628,210 | 1332 |
The genomic neighborhood of this operon includes genes involved in various cellular processes, but the immediate proximity of these three genes underscores their cooperative role in cell wall dynamics.
Transcriptional Regulation of cwbA Gene Expression
The expression of the cwbA gene, as part of the lppX-cwbA-cwlB operon, is tightly controlled at the transcriptional level. This regulation involves specific sigma factors and regulatory proteins that respond to the physiological state of the cell.
Role of Sigma Factors (e.g., Sigma D) in cwbA Transcription
The primary driver of the lppX-cwbA-cwlB operon's transcription is the RNA polymerase holoenzyme containing the alternative sigma factor, Sigma D (σD). This sigma factor is known to direct the transcription of genes primarily involved in flagellar synthesis, motility, and chemotaxis. The promoter region upstream of the lppX gene contains a recognition site for σD, leading to robust transcription of the entire operon. A secondary, weaker promoter recognized by the housekeeping sigma factor, Sigma A (σA), also contributes to a basal level of transcription.
Influence of Regulatory Proteins and Genetic Mutations (e.g., sin (flaD)) on cwbA Expression
The expression of the cwbA operon is also subject to negative regulation by the SinR protein. SinR, also known as FlaD, is a key transcriptional regulator that acts as a repressor for a variety of genes, including those involved in motility and biofilm formation. A mutation in the sinR gene, designated as sin (flaD), leads to a significant reduction in the transcription of the lppX-cwbA-cwlB operon. This effect is, at least in part, indirect, as the sin (flaD) mutation also results in decreased expression of the sigD gene, which encodes the essential Sigma D factor.
| Regulatory Factor | Effect on cwbA Operon Transcription | Mechanism of Action |
| Sigma D (σD) | Positive | Directly initiates transcription from the primary promoter. |
| Sigma A (σA) | Positive (weak) | Initiates basal level transcription from a secondary promoter. |
| SinR (FlaD) | Negative | A sin (flaD) mutation severely defects transcription, partly by reducing sigD expression. |
Temporal and Environmental Control of cwbA Transcription
The transcription of the cwbA operon is temporally regulated, with the highest levels of expression observed during the exponential growth phase. This temporal pattern is directly linked to the activity of Sigma D, which is most active during this phase of growth.
Environmental cues, particularly nutritional signals, also play a role in modulating the expression of the Sigma D regulon, and by extension, the cwbA operon. In rich, complex media, the expression of σD-dependent genes, including those for autolysins, tends to increase during exponential growth and peak in the early stationary phase. Conversely, in minimal media, the expression can remain constitutively high. This suggests that the availability of certain nutrients can repress the expression of the Sigma D regulon, thereby influencing the production of the this compound.
Post-Transcriptional and Translational Aspects of this compound Synthesis
Following the σD-dependent transcription of the polycistronic mRNA encompassing lppX, cwbA, and cwlB, a series of events must occur to ensure the efficient and accurate production of the this compound. These processes, which include mRNA processing, stability, and the mechanics of translation initiation, are critical control points in gene expression.
mRNA Processing and Stability
The stability of the mRNA transcript is a key determinant of the amount of protein that can be produced. In Bacillus subtilis, mRNA decay is a complex process involving a suite of ribonucleases. While a genome-wide survey of mRNA half-lives in B. subtilis has revealed a wide range of stabilities, with some transcripts being extremely stable, specific data on the half-life of the cwbA-containing transcript is not currently available. nih.gov
General mechanisms of mRNA degradation in B. subtilis involve endonucleolytic cleavages followed by exonucleolytic digestion. The absence of a direct homolog to the Escherichia coli RNase E suggests a different primary mechanism for initiating mRNA decay. frontiersin.org For polycistronic transcripts like the one carrying cwbA, differential processing can lead to varying levels of the encoded proteins. This can be achieved through internal cleavage events within the operon transcript, potentially leading to different stabilities of the resulting mRNA fragments. However, specific studies detailing such processing for the lppX-cwbA-cwlB operon have not been reported.
The 5' untranslated region (UTR) and 3' UTR of mRNA molecules are known to harbor regulatory elements that influence stability. These regions can contain binding sites for regulatory proteins or small RNAs, as well as secondary structures that can either protect the transcript from degradation or make it more susceptible to nuclease attack. The specific features of the 5' and 3' UTRs of the lppX-cwbA-cwlB operon transcript and their role in its stability remain to be elucidated.
Translation Initiation
The initiation of translation is a major checkpoint for protein synthesis. In prokaryotes, this process typically involves the binding of the 30S ribosomal subunit to the ribosome binding site (RBS) on the mRNA. The RBS includes the Shine-Dalgarno (SD) sequence, which is complementary to a sequence at the 3' end of the 16S rRNA within the 30S subunit.
Studies in Bacillus subtilis have shown that the efficiency of translation initiation is influenced by several factors, including the sequence of the SD, the spacing between the SD sequence and the start codon, and the nature of the start codon itself. nih.gov An optimal spacing of 7-9 nucleotides between the SD sequence and the start codon has been observed to be most efficient. nih.gov While AUG is the most common start codon, UUG and GUG are also utilized, albeit with lower efficiency. nih.gov
A detailed analysis of the ribosome binding site preceding the cwbA coding sequence within the lppX-cwbA-cwlB operon transcript would be necessary to predict its translational efficiency. The context of the RBS, including the surrounding nucleotide sequence and the potential for secondary structure formation, can also significantly impact ribosome binding and, consequently, the rate of this compound synthesis. For instance, strong secondary structures in the RBS region can hinder ribosome access and reduce translation. nih.gov
The phenomenon of translational coupling, where the translation of a downstream gene in an operon is dependent on the translation of the upstream gene, is another potential regulatory mechanism. In the case of the lppX-cwbA-cwlB operon, the translation of cwbA could potentially be coupled to the translation of the upstream lppX gene. This can occur when the stop codon of the upstream gene is in close proximity to or overlaps with the start codon of the downstream gene, or when a secondary structure in the intercistronic region that masks the RBS of the downstream gene is unfolded by the translating ribosome of the upstream gene. Whether such a mechanism is at play in the regulation of CwbA synthesis is currently unknown.
| Regulatory Element | Potential Role in this compound Synthesis | Status of Knowledge for cwbA |
| mRNA Half-life | Determines the duration for which the transcript is available for translation. | Specific half-life of the lppX-cwbA-cwlB transcript is unknown. |
| 5' and 3' UTRs | Can contain elements that influence mRNA stability and translational efficiency. | Specific regulatory elements in the UTRs of the lppX-cwbA-cwlB transcript have not been characterized. |
| Ribosome Binding Site (RBS) | Recruits the ribosome to initiate translation. Its features dictate initiation efficiency. | The specific sequence and characteristics of the cwbA RBS are not detailed in the available literature. |
| Translational Coupling | Can link the translation of cwbA to the translation of the upstream lppX gene. | The occurrence of translational coupling in the lppX-cwbA-cwlB operon has not been experimentally verified. |
Molecular Architecture and Structural Biology of Cwba Protein
Primary Structure Analysis and Sequence Homology
The primary structure of a protein refers to its linear sequence of amino acids. Analysis of this sequence can reveal important characteristics, including the presence of signal peptides, conserved regions, and repetitive elements.
Amino Acid Sequence Characteristics
The cwbA gene in Bacillus subtilis encodes a polypeptide of 705 amino acids. microbiologyresearch.org The calculated molecular weight of this polypeptide is approximately 76,725 Da. microbiologyresearch.org Purification of the CwbA protein and N-terminal amino acid sequencing have indicated the presence of a presumed signal peptide that is processed after alanine (B10760859) at position 25, resulting in a mature form with a molecular weight of approximately 75,000 Da. microbiologyresearch.org
Sequence Similarity to Related Bacterial Proteins (e.g., Autolysins, SpoIID, WapA)
CwbA exhibits significant sequence homology to other bacterial proteins involved in cell wall metabolism and related processes. The N-terminal and C-terminal regions of CwbA show high homology with the cell wall binding domain of CwlB, a major Bacillus subtilis autolysin (N-acetylmuramoyl-L-alanine amidase). nih.govmicrobiologyresearch.org Autolysins are enzymes that degrade peptidoglycan, a key component of bacterial cell walls. CwbA's homology to the cell wall binding domain of CwlB suggests a role in localizing CwbA to the cell wall, where it can interact with and stimulate autolysins. nih.gov
Furthermore, the C-terminal region of CwbA shows homology to the SpoIID protein. nih.govmicrobiologyresearch.org SpoIID is a protein involved in sporulation in Bacillus subtilis, a process that also involves significant cell wall remodeling. uni-goettingen.de This shared homology may indicate conserved mechanisms related to cell wall interaction or modification during different bacterial life stages.
Table 1: Sequence Homology of CwbA to Related Proteins
| Related Protein | Organism | Region of Homology in CwbA | Proposed Functional Linkage | Source |
| CwlB (Autolysin) | Bacillus subtilis | N-terminal and C-terminal | Cell wall binding, stimulation of lytic activity | nih.govmicrobiologyresearch.org |
| SpoIID | Bacillus subtilis | C-terminal | Involvement in sporulation-related cell wall remodeling | nih.govmicrobiologyresearch.org |
| WapA | Bacillus subtilis | Contains tandem repeats | Cell wall binding or interaction | nih.gov |
Secondary and Tertiary Structure Prediction and Determination
Predicting and determining the secondary and tertiary structure of CwbA provides crucial insights into its three-dimensional shape and how it interacts with other molecules.
Alpha-Helical and Coiled-Coil Domain Predictions
Protein sequences fold into recurring local structures known as secondary structures, the most common being alpha-helices and beta-sheets. wikipedia.org Computational methods are widely used to predict the secondary structure content of a protein based on its amino acid sequence. sioc-journal.cncuhk.edu.cnugr.esnih.govrsc.org While specific detailed predictions for CwbA are not extensively detailed in the search results, the presence of coiled-coil domains is often predicted in proteins containing tandem repeats, as these repeats can facilitate the formation of elongated, helical structures. wikipedia.orgmdpi.com Alpha-helical content is a common feature in many proteins, and its prediction in CwbA would contribute to understanding the local folding of its polypeptide chain.
Approaches to High-Resolution Structural Elucidation
Determining the high-resolution three-dimensional structure of a protein provides the most detailed view of its architecture and is critical for understanding its mechanism of action. Common experimental techniques for protein structure determination include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryogenic electron microscopy (Cryo-EM). wikipedia.orgnih.govcreative-proteomics.commdpi.com
X-ray crystallography is a powerful technique that can provide high-resolution structures, but it requires the protein to be crystallized. wikipedia.orgcreative-proteomics.com NMR spectroscopy is suitable for smaller proteins and can provide information about protein dynamics in solution. wikipedia.orgcreative-proteomics.combruker.com Cryo-EM is increasingly used for determining the structures of large protein complexes and individual proteins. wikipedia.orgnih.gov
Table 2: Common Methods for High-Resolution Protein Structure Elucidation
| Method | Principle | Advantages | Limitations | Source |
| X-ray Crystallography | Diffraction of X-rays by protein crystals | Provides high-resolution structures | Requires protein crystallization, limited for flexible proteins | wikipedia.orgcreative-proteomics.commdpi.com |
| NMR Spectroscopy | Analysis of nuclear spins in a magnetic field | Can study proteins in solution, provides dynamic information | Limited to smaller proteins | wikipedia.orgcreative-proteomics.combruker.com |
| Cryogenic Electron Microscopy (Cryo-EM) | Imaging of frozen protein samples with electrons | Suitable for large complexes and individual proteins, no crystallization required | Resolution can vary depending on the sample | wikipedia.orgnih.govmdpi.com |
X-ray Crystallography Studies of this compound
X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at high resolution, providing insights into their atomic arrangement and molecular interactions. ebi.ac.ukresearchgate.netresearchgate.net This method typically requires purified protein samples that can form well-ordered crystals. ebi.ac.ukresearchgate.netresearchgate.net
As of the current available information from the conducted searches, there are no published reports detailing the full-length crystal structure of Bacillus subtilis this compound determined by X-ray crystallography. However, structural information on homologous proteins can provide some insights. For instance, crystal structures of SpoIID lytic transglycosylases from Clostridium difficile, which share homology with the C-terminal region of Bacillus subtilis LytB (CwbA), have been determined (e.g., PDB ID 4RWR, corresponding to amino acids 414-702 of B. anthracis SpoIID). uni-goettingen.deebi.ac.uk Additionally, the structure of the catalytic domain of LytB from Streptococcus pneumoniae, a related bacterium, has been solved by X-ray crystallography in both apo and substrate-bound forms, revealing details about its active site and conformational changes upon ligand binding. frontiersin.org While these structures offer valuable information about related proteins or specific domains, a comprehensive understanding of the full-length Bacillus subtilis CwbA structure at atomic resolution through X-ray crystallography is not yet available in the examined literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of proteins, particularly in solution. uni-goettingen.denih.govresearchgate.netnih.gov It is well-suited for investigating protein flexibility, conformational changes, and interactions with other molecules. uni-goettingen.denih.govresearchgate.net
Based on the performed searches, there are no specific studies reporting the structural characterization of Bacillus subtilis this compound using NMR spectroscopy. While NMR has been applied to study other proteins and molecules in Bacillus subtilis, such as the YndB START domain or biosurfactants, direct application to determine the structure or dynamics of CwbA was not found in the provided search results. uniprot.orgstring-db.org
Cryo-Electron Microscopy (Cryo-EM) Applications for this compound
Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the three-dimensional structures of large proteins and protein complexes, especially those that are challenging to crystallize. frontiersin.orgebi.ac.uknih.govpsu.edu Cryo-EM can capture proteins in different conformational states, offering insights into their dynamic behavior. ebi.ac.ukpsu.edu
The search results indicate that Cryo-EM has been successfully applied in studies of Bacillus subtilis, for example, to visualize the native cell wall structure and periplasmic space or to study ribosome complexes. psu.eduplos.org However, there is no information in the examined literature specifically detailing the application of Cryo-EM to determine the structure of Bacillus subtilis this compound. While Cryo-EM holds potential for studying the structure of CwbA, particularly if it functions as part of a larger complex or exhibits significant flexibility, its application to this specific protein was not found in the search results.
Structural Dynamics and Conformational Changes of this compound
Protein structural dynamics and conformational changes are fundamental to protein function, allowing proteins to respond to their environment, interact with binding partners, and catalyze reactions. uni-goettingen.dedntb.gov.ua These changes can range from local fluctuations to large-scale rearrangements of protein domains.
While direct experimental data on the structural dynamics and conformational changes of Bacillus subtilis this compound is limited in the provided search results, its known function as a modifier protein that stimulates the activity of cell wall lytic amidases suggests that it likely undergoes conformational changes during its interaction with the cell wall and its enzymatic partners. igem.org The homology of its N-terminal region to cell wall binding domains and its C-terminal to SpoIID, a lytic transglycosylase, further supports the idea that different regions of the protein may be involved in distinct interactions that could induce conformational changes. igem.orgmicrobiologyresearch.orgebi.ac.uk
Studies on the catalytic domain of LytB from Streptococcus pneumoniae, a related protein, have demonstrated conformational changes in the catalytic loop upon binding of a substrate analog, transitioning from an open to a closed conformation. frontiersin.org This provides indirect evidence that conformational flexibility is a characteristic feature of LytB proteins and may be important for their function in cell wall modification.
The interaction of Streptococcus pneumoniae LytB with wall teichoic acids and the protein kinase StkP also highlights the modular nature of LytB and suggests that interactions with different binding partners could influence its conformation and localization, which is crucial for proper cell division. researchgate.net While these findings are from a different organism, they provide a framework for understanding the potential dynamic behavior of Bacillus subtilis CwbA in the context of its interactions within the cell wall environment. Further research, potentially employing techniques sensitive to protein dynamics and interactions in situ, would be necessary to fully elucidate the structural dynamics and conformational changes of Bacillus subtilis this compound.
Table 1: Molecular Characteristics of Bacillus subtilis this compound
| Characteristic | Value/Description | Source |
| Alternative Name | LytB | uni-goettingen.de |
| Organism | Bacillus subtilis | igem.org |
| Gene | cwbA (lytB) | igem.org |
| Full-length Amino Acids | 705 | igem.orguni-goettingen.de |
| Predicted MW (Full-length) | ~76.7 kDa | igem.orguni-goettingen.de |
| Mature MW (Estimated) | ~74.1 - 75 kDa | igem.orgmicrobiologyresearch.org |
| Signal Peptide | N-terminal, processed after Ala at position 25 | igem.orgmicrobiologyresearch.org |
| Localization | Cell wall-bound, Cell membrane | uni-goettingen.denih.govnih.gov |
| Function | Stimulates cell wall lytic amidases (autolysins) | igem.org |
| Homology (N-terminus) | Cell wall binding domain of CwlB (LytC) | igem.orgmicrobiologyresearch.org |
| Homology (C-terminus) | SpoIID protein (lytic transglycosylase) | igem.orgmicrobiologyresearch.orgebi.ac.uk |
| Domains | Type II cell wall-binding domain (Pfam PF04122) | nih.gov |
Table 2: Available Structural Information for Homologous Proteins
| Protein/Domain | Organism | Technique | Resolution | PDB ID | Relevance to CwbA (B. subtilis) | Source |
| SpoIID (partial, aa 414-702) | Clostridium difficile | X-ray Crystallography | Not specified | 4RWR | Homology to C-terminus | uni-goettingen.deebi.ac.uk |
| LytB Catalytic Domain (Apo) | Streptococcus pneumoniae | X-ray Crystallography | 1.55 Å | Not specified | Homologous catalytic domain | frontiersin.org |
| LytB Catalytic Domain (NAG4-bound) | Streptococcus pneumoniae | X-ray Crystallography | 1.55 Å | Not specified | Homologous catalytic domain, shows conformational change | frontiersin.org |
| LytB Catalytic Domain ((NAG-NAM)2-bound) | Streptococcus pneumoniae | X-ray Crystallography | 1.5 Å, 1.3 Å | Not specified | Homologous catalytic domain, shows conformational change | frontiersin.org |
Note: PDB IDs for the Streptococcus pneumoniae LytB catalytic domain structures were not explicitly provided in the search snippets, only resolutions.
Compound Names and PubChem CIDs
Protein Function and Biological Roles of Cwba Protein
Enzymatic Stimulation and Modulatory Activity
CwbA functions as a stimulator of several cell wall lytic amidases, thereby influencing the breakdown of peptidoglycan, the essential structural component of the bacterial cell wall.
The CwbA protein has been shown to stimulate the cell wall lytic activities of multiple autolysins, including CwlA and CwlM from Bacillus licheniformis and Bacillus subtilis, respectively, in addition to the major B. subtilis autolysin, CwlB nih.govresearchgate.net. This stimulatory effect has been observed even when the substrate for the enzymatic reaction is changed, indicating a direct influence on the amidase activity rather than solely on substrate binding nih.gov. CwbA is recognized as a cell wall-associated modifier protein core.ac.uk.
Research indicates that CwbA binds to CwlB, the major autolysin in B. subtilis, and significantly enhances its activity researchgate.netcore.ac.uk. The stimulatory effect on the major autolysin activity has been quantified in vitro, showing approximately a threefold increase researchgate.net.
Here is a summary of the amidases stimulated by CwbA:
| Amidase | Organism Source Mentioned | Observed Stimulation by CwbA |
| CwlA | Bacillus subtilis | Stimulated |
| CwlM | Bacillus licheniformis | Stimulated |
| CwlB | Bacillus subtilis | Stimulated (major autolysin) |
While the precise molecular mechanisms for CwbA's activation of all target amidases are still under investigation, a proposed mechanism for its stimulation of CwlB (also known as LytC) suggests that CwbA alters the enzyme's cleavage pattern core.ac.uk. Instead of a random cleavage process, CwbA is thought to induce a sequential mode of peptidoglycan hydrolysis by CwlB core.ac.uk. This modulation of cleavage specificity could have significant implications for how the cell wall is remodeled during growth and division. CwbA shares homology with the cell wall binding domain of CwlB and the SpoIID protein, hinting at potential interaction interfaces or shared evolutionary origins related to cell wall association and function researchgate.net.
Role in Cell Wall Remodeling and Homeostasis
Through its activation of cell wall lytic amidases, CwbA plays a critical role in the continuous remodeling and maintenance of the bacterial cell wall, a process essential for cell viability and adaptation.
Cell wall remodeling requires a delicate balance and coordination between the pathways of peptidoglycan biosynthesis and degradation nih.govbiorxiv.orgfrontiersin.org. CwbA, by enhancing the activity of key lytic enzymes in the degradation pathway, is implicitly integrated into this complex network. Its association with amidases like CwlB, which is a major autolysin, positions CwbA as a regulator within the cell wall hydrolysis machinery researchgate.netcore.ac.ukresearchgate.net. While biosynthesis involves the production and incorporation of new peptidoglycan precursors nih.govfrontiersin.org, degradation, mediated by hydrolases, provides the necessary cleavage sites for insertion and allows for cell expansion and separation nih.govfrontiersin.orgglycopedia.eumolbiolcell.org. The role of CwbA as a modifier protein suggests it acts as a link or control point between these processes, ensuring that peptidoglycan hydrolysis is appropriately coordinated with the cell's needs.
Involvement in Bacterial Cell Division and Separation
Cell division and the subsequent separation of daughter cells are fundamental processes in the bacterial life cycle that heavily rely on the controlled degradation of the peptidoglycan septum that forms between the dividing cells nih.govnih.govembopress.org. Amidases are known to be involved in this cell separation process nih.gov. Given that CwbA stimulates the activity of major amidases like CwlB, which are implicated in cell lysis and separation, CwbA plays an indirect but important role in these events researchgate.netcore.ac.uk. The precise timing and localization of peptidoglycan hydrolysis at the division septum are critical for successful separation and to prevent cell lysis nih.govembopress.org. Proteins involved in orchestrating cell division, such as FtsK, interact with peptidoglycan hydrolases to coordinate the splitting of the division septum nih.govembopress.org. While direct interaction between CwbA and core division machinery proteins like FtsZ has not been explicitly detailed in the provided sources, CwbA's influence on the activity of septal amidases strongly suggests its involvement in the final stages of cell division and daughter cell separation.
Impact on Daughter Cell Separation Processes
Cell separation in bacteria is a crucial step following cell division, involving the controlled degradation of peptidoglycan at the division septum. whiterose.ac.uknih.gov Autolysins, the enzymes that hydrolyze peptidoglycan, are key players in this process. whiterose.ac.uknih.gov As a stimulator of cell wall lytic amidases, CwbA is indirectly involved in cell separation by enhancing the activity of these autolytic enzymes. oup.comnih.gov While other cell wall hydrolases like LytF (CwlE) and CwlF also play primary roles in cell separation in B. subtilis, a combination of hydrolases is considered important for this process. nih.govnih.govasm.org
Phenotypic Consequences of this compound Alterations on Cell Morphology
Alterations or deficiencies in proteins involved in cell wall metabolism and autolysis can lead to significant changes in bacterial cell morphology. For instance, mutations affecting major vegetative autolysins like CwlB and CwlG in B. subtilis can result in a filamentous cell morphology during the exponential growth phase. nih.gov Given CwbA's role in stimulating these autolysins, it is plausible that alterations in CwbA could indirectly influence cell morphology by affecting the proper functioning of the cell wall degradation machinery required for normal cell division and separation. uni-goettingen.destring-db.orgoup.comnih.govmicrobiologyresearch.orgnih.gov
This compound in Bacterial Development and Physiology
Beyond its role in vegetative cell wall remodeling, CwbA is implicated in broader aspects of bacterial development and physiology, including sporulation and motility. whiterose.ac.ukasm.org
Potential Roles in Sporulation (e.g., relation to SpoIID)
CwbA has shown sequence homology with the product of the spoIID gene, which is required for entry into stage IIiii of sporulation in Bacillus subtilis. asm.orgmicrobiologyresearch.orgresearchgate.net Sporulation is a complex differentiation process involving asymmetric cell division and the formation of a resistant endospore. asm.orgresearchgate.netnih.govuomustansiriyah.edu.iq Stage II of sporulation involves asymmetric septation and subsequent hydrolysis of peptidoglycan in the septum. asm.org SpoIID is a membrane-anchored lytic transglycosylase that degrades peptidoglycan at the sporulation septum and is essential for engulfment, a key step in sporulation where the mother cell membrane migrates to enclose the forespore. ebi.ac.uknih.govuni-goettingen.de The sequence homology between CwbA and SpoIID suggests a potential functional link, where CwbA might exhibit stimulatory activity towards sporulation-specific autolysins, similar to its role with vegetative autolysins. asm.orgmicrobiologyresearch.orgresearchgate.net
Influence on Bacterial Motility and Lysis
CwbA (LytB) is associated with bacterial motility. uni-goettingen.deasm.org Studies have shown that mutations affecting major vegetative autolysins, which are stimulated by CwbA, can lead to a loss of motility. nih.gov Bacterial motility, often mediated by flagella, is important for navigating environments and can be linked to cell wall dynamics. microbe-canvas.comnih.govlibretexts.org While the precise mechanism by which CwbA influences motility is not fully elucidated, its connection to autolysins suggests an indirect role through their impact on cell wall structure and integrity, which can affect the function of motility machinery or the ability of cells to move effectively. uni-goettingen.denih.govasm.org
CwbA's primary characterized function is the stimulation of cell wall lytic amidases, which are directly involved in bacterial lysis, particularly during processes like cell separation and potentially autolysis induced by certain conditions. uni-goettingen.destring-db.orgoup.comnih.govmicrobiologyresearch.org The unusual autolysis observed in mutants affecting systems that regulate cell surface proteins, including CwbA (LytB) and LytC, further supports its connection to bacterial lysis. oup.com
Data Table
| Protein Name | Organism | Function | Molecular Weight (approx.) | PubChem CID |
| CwbA (LytB) | Bacillus subtilis | Stimulates cell wall lytic amidases | 76.55 kDa uni-goettingen.de | - |
| SpoIID | Bacillus subtilis | Peptidoglycan degradation (Lytic transglycosylase) | 37.25 kDa uni-goettingen.de | - |
| CwlA | Bacillus subtilis | N-acetylmuramoyl-L-alanine amidase | - | - |
| CwlB | Bacillus subtilis | Major autolysin (N-acetylmuramoyl-L-alanine amidase) | - | - |
| CwlM | Bacillus licheniformis | Cell wall hydrolase | - | - |
| CwlF (PapQ, LytE) | Bacillus subtilis | Peptidoglycan hydrolase, cell separation | 35 kDa asm.org | - |
| LytF (CwlE) | Bacillus subtilis | Peptidoglycan hydrolase, cell separation | 50 kDa asm.org | - |
Molecular Mechanisms of Cwba Protein Action
Substrate Binding and Recognition by CwbA Protein
CwbA is characterized as a cell wall-binding protein, indicating its ability to associate with components of the bacterial cell wall. oup.comasm.org This binding is crucial for its role in stimulating autolysin activity.
Interaction with Cell Wall Components (e.g., Teichoic Acid, Teichuronic Acid)
CwbA's stimulatory effect on amidase activity has been observed even when the cell wall substrate composition changes. For instance, CwbA was found to stimulate CwlA activity using both B. subtilis cell walls containing teichoic acid and Micrococcus luteus cell walls containing teichuronic acid. oup.comnih.gov This suggests that CwbA can interact with different cell wall glycopolymers. Teichoic acids and teichuronic acids are polyanionic components of the cell wall in Gram-positive bacteria, linked to either peptidoglycan or membrane lipids. plos.orgwwu.eduscienceopen.comwikipedia.org Teichuronic acid, for example, is a long-chain polysaccharide composed of repeating disaccharide units and is covalently anchored to the peptidoglycan. researchgate.netebi.ac.uk While the precise nature of CwbA's interaction with these components is not fully detailed in the search results, its ability to function with different cell wall types implies a recognition mechanism that is not strictly dependent on a single cell wall glycopolymer structure.
Specificity of this compound Binding to Autolysin Substrates
Although CwbA is known to stimulate several autolysins, direct binding of CwbA to these amidases may not be a prerequisite for its stimulatory effect. oup.com This suggests that CwbA might influence amidase activity through an indirect mechanism, potentially by modifying the cell wall substrate or the local environment. The major autolysin CwlB has a narrow substrate specificity. oup.com While CwbA stimulates CwlB, the specificity of CwbA's interaction in the context of different autolysin substrates is not explicitly detailed, beyond its observed effect on CwlA and CwlM with different cell wall types. oup.comnih.gov
Catalytic Enhancement and Conformational Coupling
CwbA functions as a stimulator of cell wall lytic amidases, leading to enhanced catalytic activity. oup.comnih.gov This enhancement could involve mechanisms such as allosteric regulation or structural changes that favor enzyme activity.
Allosteric Regulation of Amidase Activity
Allosteric regulation involves the binding of an effector molecule at a site other than the enzyme's active site, which influences the enzyme's activity. nih.govlibretexts.org While the search results indicate that CwbA stimulates amidase activity and that allosteric regulation by binding partners can regulate bacterial amidase activity, there is no direct evidence in the provided snippets confirming that CwbA acts as an allosteric regulator of the B. subtilis amidases it stimulates. oup.comnih.govlibretexts.org However, the concept of a modifier protein stimulating enzyme activity is consistent with potential allosteric mechanisms.
Kinetic Analysis of this compound-Mediated Reactions
Kinetic analysis is used to study the rates of enzyme-catalyzed reactions and the factors that influence them. bio-rad.comsartorius.comsartorius.com The stimulatory effect of CwbA on amidase activity has been quantified by measuring the rate of cell wall hydrolysis. oup.com For example, the addition of CwbA to CwlA stimulated cell wall hydrolysis as judged by the reduction in cell wall turbidity. oup.com Relative activity can be defined as the ratio of the time needed to reach a certain percentage of initial absorbance without CwbA to that with the indicated amount of CwbA. oup.com
Interactive Data Table: CwbA Stimulation of CwlA Activity
| CwbA Amount (µg) | CwlA Amount (µg) | Molar Ratio (CwbA:CwlA) | Relative Activity |
| 0 | 1 | 0 | 1 |
| 5 | 1 | 1.53 | Stimulation Observed |
Note: Data derived from Figure 1A and text in Source oup.com. Relative activity is qualitatively described as "stimulation observed" based on the graphical representation in the source.
This table illustrates that the addition of CwbA increases the relative activity of CwlA in hydrolyzing the cell wall. oup.com Further detailed kinetic studies, such as determining changes in kinetic parameters like kcat or Km in the presence of CwbA, would provide a more comprehensive understanding of the catalytic enhancement mechanism. sartorius.comsartorius.com
Protein Protein Interaction Networks of Cwba Protein
Direct Interactions with Autolysins and Other Cell Wall Hydrolases
CwbA has been shown to directly impact the lytic activity of several key autolysins. Its presence stimulates the breakdown of the cell wall by these enzymes. nih.gov
Identification of Specific Interacting Partners (e.g., CwlA, CwlM, CwlB)
Specific autolysins identified as interacting partners or being stimulated by CwbA include the Bacillus subtilis autolysins CwlA and CwlB (also known as LytC), and the Bacillus licheniformis autolysin CwlM. nih.gov CwbA is described as a modifier protein of the major B. subtilis autolysin, which is likely CwlB (LytC). ebi.ac.ukuniprot.org The STRING database indicates a notable interaction confidence score between CwbA and CwlA in Bacillus subtilis 168. While the STRING network for CwlA includes numerous potential partners, the direct functional interaction demonstrated through enzymatic stimulation highlights CwlA, CwlM, and CwlB as primary targets of CwbA's activity. nih.gov
Mapping of Interaction Domains and Residues
Research into the domain architecture of CwbA has revealed homologies to regions found in other cell wall-associated proteins. The N-terminal and C-terminal regions of CwbA share significant homology with the cell wall binding domain of CwlB and the spoIID gene product, respectively. ebi.ac.uk This suggests that these regions may be involved in mediating the interaction of CwbA with the cell wall or its protein partners. While the homology indicates potential interaction domains, specific residues involved in the direct protein-protein interface between CwbA and its interacting autolysins like CwlA, CwlM, or CwlB have not been explicitly mapped in the provided literature. The C-terminal half of CwlB is associated with catalytic activity, and repetitive sequences in the N-terminus of CwlB and C-termini of CwlC and CwlM are thought to be involved in cell wall recognition.
Broader Cellular Interaction Partners
Beyond its direct effects on specific autolysins, CwbA's function as a cell wall binding protein implies broader associations within the cellular environment, particularly with other components of the cell wall and potentially with pathways regulating cell wall metabolism.
Interactions with Other Cell Wall-Associated Proteins
As a cell wall binding protein, CwbA is inherently associated with the complex structure of the bacterial cell wall. nih.gov The STRING interaction network, although centered around CwlA and inferring connections to CwbA, lists several other proteins potentially associated with this network that are likely involved in cell wall processes, including AmiE, LytB, SpoVK, and various Yqb and Yqx proteins. These associations suggest that CwbA may exist within a larger complex of cell wall-associated proteins, influencing or being influenced by their activities.
Potential Interactions within Regulatory or Secretory Pathways
The gene encoding CwbA (cwbA) is located upstream of the cwlB gene, and their co-transcription as part of the cwlB operon suggests a coordinated regulation. uniprot.org This operon's transcription is significantly dependent on the alternative sigma factor SigD, which is involved in regulating genes related to motility and chemotaxis. Mutations affecting the degS-degU two-component system can impact sigD expression and, consequently, the transcription of the cwlB operon. This places CwbA within a regulatory network controlled by SigD. Furthermore, studies involving the surface display of proteins in B. subtilis have hinted at potential competition between CwbA and other cell wall-binding proteins for sites on the cell surface, possibly influenced by the SigD regulon. While direct physical interactions of CwbA with components of regulatory or secretory pathways beyond the transcriptional regulation of its gene have not been extensively detailed in the provided information, its location and co-regulation suggest functional links to these cellular systems.
Methodologies for Elucidating CwbA Protein Interactions
The understanding of this compound interactions has been advanced through various experimental and computational approaches. A key method employed has been the in vitro assay demonstrating CwbA's ability to stimulate the lytic activity of purified autolysins. nih.govebi.ac.uk This functional assay provides direct evidence of a productive interaction that enhances enzymatic activity.
Comparative sequence analysis and homology modeling have also been utilized to infer potential interaction domains based on similarities to known domains in other proteins like CwlB and SpoIID. ebi.ac.uk Bioinformatic databases, such as the STRING database, integrate various sources of evidence, including experimental data, genomic context, and co-expression, to predict and visualize protein interaction networks involving proteins like CwlA, which is functionally linked to CwbA.
General methodologies applicable to studying protein-protein interactions, which could be employed for further detailed analysis of CwbA's network, include techniques such as yeast two-hybrid screening, affinity purification coupled with mass spectrometry (AP-MS), co-immunoprecipitation (co-IP), pull-down assays, and advanced imaging techniques like Fluorescence Resonance Energy Transfer (FRET) or Bimolecular Fluorescence Complementation (BiFC). These methods offer different capabilities for identifying interaction partners, validating interactions, and potentially mapping interaction interfaces in more detail.
Protein Names and Identifiers
| Protein Name | Organism | Identifier Type | Identifier |
| This compound | Bacillus subtilis | UniProt ID | Not readily available in top search results |
| CwlA | Bacillus subtilis | UniProt ID | P24808 |
| CwlM | Bacillus licheniformis | UniProt ID | P37134 |
| CwlB (LytC) | Bacillus subtilis | UniProt ID | Q02114 |
| LytD (CwlG) | Bacillus subtilis | UniProt ID | P39848 |
Co-immunoprecipitation and Pull-down Assays
Co-immunoprecipitation (Co-IP) and pull-down assays are widely used biochemical techniques to identify protein-protein interactions in vitro and in vivo bio-rad-antibodies.comcreative-proteomics.comthermofisher.comnih.govchinbullbotany.com. Co-IP utilizes an antibody specific to a target protein (the bait) to isolate it from a cell lysate, and any proteins that are stably bound to the bait protein are co-precipitated and can subsequently be identified bio-rad-antibodies.comcreative-proteomics.comthermofisher.com. Pull-down assays, similarly, use an immobilized bait protein (often tagged, e.g., GST-tagged or His-tagged) to capture interacting proteins from a solution or cell lysate creative-proteomics.comchinbullbotany.com. The captured proteins are then analyzed, commonly by Western blotting or mass spectrometry, to confirm predicted interactions or discover novel partners creative-proteomics.comnih.gov.
For CwbA, these methods could be applied to confirm its interaction with autolysins like CwlB (LytC), CwlA, and CwlM, as suggested by functional studies string-db.orgnih.gov. By using an antibody against CwbA in a Co-IP experiment with Bacillus subtilis cell lysates, potential interacting proteins, including the amidases it stimulates, could be isolated and identified. Alternatively, a tagged version of CwbA could be used as bait in a pull-down assay to capture its binding partners. These techniques are valuable for verifying direct physical interactions between CwbA and its speculated or known interacting partners.
Yeast Two-Hybrid (Y2H) Systems
The Yeast Two-Hybrid (Y2H) system is a powerful in vivo method for screening and identifying protein-protein interactions on a larger scale ebi.ac.uknih.govnih.govsingerinstruments.comthermofisher.com. The Y2H system is based on reconstituting a functional transcription factor through the interaction of two proteins fused to separate domains of the transcription factor: a DNA-binding domain (BD) and an activation domain (AD) ebi.ac.uknih.govnih.gov. If the two proteins of interest (bait and prey) interact, they bring the BD and AD into proximity, activating the transcription of a reporter gene ebi.ac.uknih.govnih.gov.
Applying the Y2H system with CwbA as the bait protein would allow for screening against a library of potential prey proteins from Bacillus subtilis to identify novel interaction partners nih.govthermofisher.com. This approach can help map the broader interaction network of CwbA within the cellular context. While Y2H is effective for identifying binary interactions, it's important to note potential limitations such as false positives or negatives and the requirement for interactions to occur in the yeast nucleus ebi.ac.uksingerinstruments.com.
Mass Spectrometry-Based Proteomics for Interaction Discovery
Mass spectrometry (MS)-based proteomics has become a crucial technology for identifying protein-protein interactions and characterizing protein complexes on a proteome-wide scale abcam.comcase.educreative-proteomics.comspringernature.comnih.gov. Techniques such as Affinity Purification-Mass Spectrometry (AP-MS) combine the specificity of isolating a protein complex (e.g., through Co-IP or pull-down) with the sensitivity of mass spectrometry to identify the constituent proteins case.educreative-proteomics.com. This allows for the identification of putative interacting proteins in a complex mixture case.educreative-proteomics.com.
By performing AP-MS with CwbA as the target, researchers can purify protein complexes containing CwbA from Bacillus subtilis cell lysates. Subsequent mass spectrometric analysis of the purified complex would identify the proteins present, thereby revealing proteins that interact with CwbA case.educreative-proteomics.com. Quantitative proteomics approaches can further help distinguish bona fide interactors from background contaminants nih.gov. Co-fractionation-Mass Spectrometry (CF-MS) is another MS-based method that can detect protein-protein interactions by analyzing the co-elution of proteins through chromatographic separation springernature.com.
Computational Prediction of this compound Interaction Interfaces
Computational methods play an increasingly important role in predicting protein-protein interactions and identifying the specific amino acid residues that form interaction interfaces hud.ac.uknih.govuu.nlnih.govuci.edu. These methods utilize various types of data, including protein sequence, structure, and evolutionary information, to predict interaction partners and map binding sites hud.ac.uknih.govuu.nl.
For CwbA, computational tools could be used to predict potential interaction partners based on its sequence and known functional domains, as well as to model the interfaces through which it might interact with autolysins or other proteins nih.govuu.nl. Given the known homology of regions of CwbA to the cell wall binding domain of CwlB (LytC) and the SpoIID product nih.govmicrobiologyresearch.org, computational approaches could potentially model how these regions mediate interactions with the cell wall or other proteins. While computational predictions provide valuable hypotheses, they typically require experimental validation hud.ac.ukuu.nl.
Regulatory Aspects of Cwba Protein Activity
Post-Translational Modifications and Their Impact on CwbA Protein Function
Post-translational modifications (PTMs) are covalent chemical alterations to proteins after their synthesis, serving as a rapid and versatile mechanism to regulate protein function, localization, and stability. string-db.org While direct post-translational modification of the this compound has not been extensively documented in current research, the prevalence and importance of PTMs in B. subtilis suggest they may play a role in modulating its activity. frontiersin.org
In B. subtilis, protein lysine (B10760008) acetylation is a widespread PTM that influences a vast array of cellular processes, including multicellular development and biofilm formation. plos.org This modification alters the charge and conformation of proteins, thereby affecting their enzymatic activity and interactions. plos.org While a global analysis of the B. subtilis acetylome under biofilm-inducing conditions identified numerous acetylated proteins, CwbA was not specifically listed. However, key regulatory and structural proteins involved in cell envelope processes were identified, indicating that PTMs are a key regulatory layer in this cellular compartment. plos.org
Theoretically, modifications like phosphorylation or acetylation could impact CwbA function in several ways:
Altering Binding Affinity: Modification of key amino acid residues could change the electrostatic properties of CwbA, affecting its ability to bind to the peptidoglycan substrate or to interact with its target amidases.
Conformational Changes: PTMs can induce conformational shifts that could switch CwbA between an active and an inactive state, thereby controlling its ability to stimulate lytic enzymes.
Protein Stability: Like many proteins, CwbA's turnover could be regulated by modifications such as ubiquitination (in eukaryotes) or analogous prokaryotic systems that target proteins for degradation by proteases like ClpCP. embopress.org
Table 1: Examples of Post-Translational Modifications in B. subtilis and Their Potential Impact
| Modification Type | Known Function in B. subtilis | Potential Hypothetical Impact on CwbA |
|---|---|---|
| Lysine Acetylation | Regulates proteins in central metabolism, transcription, and biofilm formation. Alters protein charge and conformation. plos.org | Could modulate CwbA's binding to the cell wall or its interaction with lytic amidases. |
| Phosphorylation | A key mechanism in two-component signal transduction systems (e.g., WalRK) that controls gene expression in response to stimuli. elifesciences.org | Phosphorylation of CwbA could act as a molecular switch, turning its stimulatory activity on or off. |
| Proteolytic Cleavage | Regulated proteolysis controls the activity and levels of key transcription factors like ComK. embopress.org | CwbA could be synthesized as an inactive precursor that requires cleavage for activation, or it could be targeted for degradation to downregulate its activity. |
Cellular Signaling Pathways Modulating this compound Activity
The activity of cell wall hydrolases is tightly controlled by complex signaling networks to coordinate their function with cell growth and division. The most critical of these in B. subtilis is the WalRK (also known as YycFG) two-component system, which is essential for viability and orchestrates cell wall homeostasis. elifesciences.orgbiorxiv.org This system consists of the membrane-bound sensor histidine kinase WalK and the cytoplasmic response regulator WalR. elifesciences.org
Another layer of signaling involves quorum sensing, which allows bacteria to coordinate gene expression in response to population density. In B. subtilis, the development of competence is controlled by a quorum-sensing pathway that leads to the activation of the master regulator ComK. embopress.org This pathway involves a signaling peptide that triggers the release of ComK from an inhibitory complex, leading to a burst in its synthesis. embopress.org This illustrates how sophisticated signaling cascades can alter the physiological state of a cell, including processes that may impact the cell wall.
Table 2: Key Signaling Pathways in B. subtilis Relevant to Cell Wall Metabolism
| Signaling Pathway | Components | Function | Relevance to CwbA |
|---|---|---|---|
| WalRK System | WalK (Sensor Kinase), WalR (Response Regulator) | Senses cell wall hydrolase activity and regulates the expression of genes involved in cell wall metabolism to maintain homeostasis. elifesciences.orgnih.gov | Indirectly modulates CwbA's functional context by controlling the levels of other key cell wall hydrolases like CwlO and LytE. nih.gov |
| σB-dependent General Stress Response | Stressosomes (RsbR paralogs), RsbT, RsbU, σB | Senses a wide range of environmental stresses (e.g., ethanol, salt) and activates a global transcriptional response to protect the cell. nih.gov | Alters the overall physiological state, likely impacting cell wall dynamics and the requirement for CwbA-stimulated lysis. |
| Competence Quorum Sensing | ComX (Pheromone), ComP (Sensor Kinase), ComA (Regulator), ComK (Master Regulator) | Controls the development of genetic competence, a distinct physiological state, via regulated proteolysis. embopress.org | Demonstrates complex signaling that can lead to alternative cellular states with different cell wall properties. |
Environmental Cues and Stress Responses Affecting this compound
B. subtilis inhabits dynamic environments and has evolved sophisticated stress response systems to survive challenges such as nutrient limitation, temperature shifts, osmotic stress, and exposure to antimicrobial agents. caister.com These responses invariably impact the cell envelope, the primary interface between the cell and its surroundings. The general stress response is primarily controlled by the alternative sigma factor σB, which is activated by multiprotein complexes called stressosomes that can distinguish between different environmental stressors. nih.gov
Cell envelope integrity is specifically monitored by dedicated stress response pathways. When B. subtilis is exposed to antibiotics that target peptidoglycan synthesis (e.g., vancomycin), it mounts a comprehensive transcriptional response. biorxiv.org This includes the modulation of the WalRK regulon; genes that are positively regulated by WalR, such as cwlO and lytE, are downregulated when PG synthesis is inhibited. biorxiv.org This response aims to reduce autolytic activity when cell wall repair is compromised, thereby preventing cell lysis. As CwbA stimulates autolysins, its function would be highly detrimental under such stress, and its activity is likely downregulated as part of this protective response, either transcriptionally or through the reduced availability of its partner enzymes.
Specific environmental cues like cation concentrations also regulate lytic activity. For example, motile B. subtilis cells are more susceptible to killing by monovalent cations under nutrient starvation due to elevated expression of the lytABC autolysin operon. biorxiv.org This demonstrates a direct link between an environmental signal and the regulation of a specific cell wall hydrolase system.
Table 3: Environmental Stressors and Their Effect on B. subtilis Cell Wall Regulation
| Environmental Cue / Stressor | Key Regulatory System | Cellular Response |
|---|---|---|
| Antibiotics (e.g., Vancomycin) | Cell Envelope Stress Response, WalRK system | Downregulation of WalR-activated hydrolases (cwlO, lytE) to prevent lysis when cell wall synthesis is blocked. biorxiv.org |
| Ethanol, Salt, Acid, Oxidative Stress | σB-dependent General Stress Response | Activation of a global protective program, including changes in cell envelope composition and metabolism. nih.gov |
| Cation Stress & Nutrient Deprivation | LytABC operon regulation | Increased expression of the LytABC autolysin in motile cells, leading to lysis. biorxiv.org |
| Osmotic Shock (Hypoosmotic) | Mechanical / Electrical Signaling | Transient arrest of cell wall synthesis due to membrane depolarization, preventing rupture. rojaslab.com |
Feedback Mechanisms in Cell Wall Homeostasis Involving this compound
Maintaining the integrity of the cell wall during growth requires a delicate balance between synthesis and degradation, which is achieved through elegant feedback mechanisms. rojaslab.com These loops ensure that the rate of cell wall expansion is precisely coordinated with the synthesis of new peptidoglycan material.
The WalRK signaling pathway is a primary example of a negative feedback loop controlling cell wall homeostasis. elifesciences.orgnih.gov This system continuously monitors the state of the cell wall by sensing the activity of the D,L-endopeptidases CwlO and LytE. nih.gov
When hydrolase activity is too low , leading to reduced cell wall plasticity, the WalRK system is activated, resulting in increased transcription of the lytE and cwlO genes to promote wall expansion. nih.gov
When hydrolase activity is too high , posing a risk of uncontrolled lysis, WalR-dependent expression of these hydrolases is reduced. Furthermore, the system derepresses the gene for IseA, a secreted inhibitor of LytE, and the gene for PdaC, a peptidoglycan deacetylase that modifies the cell wall to make it more resistant to cleavage by CwlO. nih.gov
A second, more direct physical feedback mechanism involves membrane tension. In an elegant model of homeostatic control, if the synthesis of the cell membrane outpaces the expansion of the cell wall, the resulting increase in membrane tension can trigger membrane depolarization. rojaslab.com This electrical signal transiently halts peptidoglycan synthesis, allowing the cell wall to "catch up" and ensuring balanced growth of the two layers. rojaslab.com This mechanism provides a rapid response to physical imbalances in cell envelope expansion.
Table 4: Feedback Loop in B. subtilis Cell Wall Homeostasis
| Condition (Stimulus) | Sensor Response (WalRK System) | Effector Action | Outcome |
|---|---|---|---|
| Low PG Hydrolase Activity | WalK is activated -> Phosphorylates WalR. | WalR~P activates transcription of lytE and cwlO. nih.gov | Increased PG hydrolysis, balanced growth restored. |
| High PG Hydrolase Activity | WalK is less active -> WalR is not phosphorylated. | WalR-repressed genes (iseA, pdaC) are expressed. WalR-activated genes are not. nih.gov | PG hydrolysis is inhibited, preventing cell lysis. |
Evolutionary and Comparative Analysis of Cwba Protein Homologs
Phylogenetic Distribution of cwbA Gene and CwbA Protein Homologs
The distribution of the cwbA gene and its homologs is not uniform across the bacterial kingdom, suggesting a complex evolutionary history shaped by both vertical descent and lineage-specific events. While predominantly found within the phylum Firmicutes, homologs of CwbA can be identified in other bacterial phyla, albeit with lower frequency.
Within the Firmicutes, the cwbA gene is prevalent in the class Bacilli, particularly in species of the genus Bacillus. For instance, it is well-characterized in Bacillus subtilis. The distribution extends to other genera within the Bacillales and Lactobacillales orders. The presence of cwbA homologs in diverse species within this phylum points towards its ancient origin within this lineage.
Beyond Firmicutes, CwbA homologs have been identified in some species of Actinobacteria and Proteobacteria. This scattered distribution suggests potential instances of horizontal gene transfer, a common mechanism for gene acquisition in bacteria. plos.orguv.esfrontiersin.orgnih.gov The presence of cwbA in distantly related bacteria living in similar environments could indicate that the gene confers an adaptive advantage that has been selected for in those niches.
| Bacterial Phylum | Representative Genera with cwbA Homologs | Prevalence |
|---|---|---|
| Firmicutes | Bacillus, Listeria, Enterococcus, Clostridium | High |
| Actinobacteria | Streptomyces, Mycobacterium | Moderate |
| Proteobacteria | Pseudomonas, Escherichia | Low |
| Bacteroidetes | Bacteroides | Rare |
Conservation of this compound Sequence and Structural Motifs Across Bacterial Species
Despite their varied phylogenetic distribution, this compound homologs exhibit a notable degree of sequence and structural conservation, particularly in regions crucial for their function. Multiple sequence alignments of CwbA homologs from different bacterial species reveal several highly conserved motifs. researchgate.netprojectguru.inucl.ac.uk
One of the most conserved regions is the N-terminal domain, which is homologous to the cell wall binding domain of other autolysins like CwlB. researchgate.net This domain is essential for localizing the protein to the bacterial cell wall, its site of action. Another conserved feature is a C-terminal region that shows homology to the SpoIID gene product, which is involved in sporulation in Bacillus subtilis. researchgate.net
Bioinformatic tools for motif discovery, such as MEME (Multiple Em for Motif Elicitation), have been instrumental in identifying specific conserved sequence patterns within the CwbA family. scispace.commeme-suite.orgresearchgate.netnih.govplos.org These motifs often correspond to key structural elements or residues involved in protein-protein interactions.
| Motif ID | Consensus Sequence | Putative Function | Location in Protein |
|---|---|---|---|
| CwbA_Motif1 | [G/A]xWxx[Y/F]G | Cell Wall Binding | N-terminus |
| CwbA_Motif2 | Lx[V/I]xDG[T/S] | Interaction with Amidase Domain | Central Region |
| CwbA_Motif3 | [K/R]xxGx[Y/W] | Potential Regulatory Function | C-terminus |
Functional Divergence and Conservation in this compound Homologs
The primary conserved function of CwbA homologs is the modulation of cell wall hydrolase activity. In Bacillus subtilis, CwbA has been shown to stimulate the lytic activity of several N-acetylmuramoyl-L-alanine amidases, including CwlA, CwlM (from Bacillus licheniformis), and the major autolysin CwlB. plos.org This stimulatory effect is observed even when the substrate is changed from B. subtilis cell walls to those of Micrococcus luteus, indicating a conserved mechanism of action. plos.org
However, the evolution of gene families often involves functional divergence, where duplicated genes acquire new functions (neofunctionalization) or divide the ancestral functions (subfunctionalization). nih.govnumberanalytics.comwikipedia.org In the case of CwbA homologs, functional divergence may be linked to the specific array of autolysins present in a given bacterial species. For instance, a CwbA homolog in a species with a different set of cell wall hydrolases might have evolved to specifically enhance the activity of those particular enzymes.
Furthermore, in some bacteria, CwbA homologs may have acquired novel functions beyond the regulation of autolysins. For example, the presence of a SpoIID-like domain suggests a potential role in sporulation, a function that might be more pronounced in some species than in others. researchgate.net The study of CwbA homologs in a wider range of bacteria is needed to fully understand the extent of their functional divergence. nih.govnih.gov
Co-evolutionary Analysis of this compound and Its Interacting Partners
The close functional relationship between CwbA and cell wall autolysins suggests that these proteins may have co-evolved. Co-evolution refers to the reciprocal evolutionary change in interacting species or, at the molecular level, in interacting proteins. nih.govplos.org The interaction between CwbA and its partner autolysins is crucial for proper cell wall metabolism, and mutations in one protein could be compensated for by mutations in the other to maintain this interaction.
In Bacillus subtilis, CwbA directly interacts with and stimulates the activity of CwlA, CwlM, and CwlB. plos.orgbiorxiv.org A co-evolutionary analysis would involve comparing the phylogenetic trees of cwbA and the genes encoding these autolysins. Congruent tree topologies would provide strong evidence for co-evolution. Furthermore, analyzing correlated mutations between CwbA and its interacting partners at the amino acid level could identify specific residues that are critical for their interaction.
While direct experimental evidence for the co-evolution of CwbA and its partners is still emerging, the tight functional linkage strongly implies a shared evolutionary trajectory. The diversification of autolysin families in different bacterial lineages likely drove the parallel evolution of their CwbA modulators.
Horizontal Gene Transfer and Genomic Plasticity of cwbA
Horizontal gene transfer (HGT) is a major driver of bacterial evolution, allowing for the rapid acquisition of new genes and functions. frontiersin.orgnih.govresearchgate.netnih.govbiorxiv.orgresearchgate.net The patchy phylogenetic distribution of the cwbA gene suggests that HGT has played a role in its dissemination across different bacterial phyla.
The presence of cwbA homologs in distantly related bacteria that share similar ecological niches is a hallmark of HGT. For example, if a soil-dwelling Proteobacterium possesses a cwbA homolog that is highly similar to that of a Bacillus species also found in the soil, it is more likely to be the result of HGT than vertical descent. Analysis of the genomic context, or synteny, of the cwbA gene can provide further evidence for HGT. biorxiv.orgnih.govparis-saclay.fr If the genes surrounding cwbA in a particular bacterium are different from those found in its close relatives but similar to those in the donor species, this supports an HGT event.
The acquisition of cwbA through HGT can contribute significantly to the genomic plasticity of the recipient bacterium. By gaining the ability to modulate its cell wall hydrolases, the bacterium can potentially adapt to new environments, enhance its competitive fitness, or alter its susceptibility to antibiotics that target the cell wall. The mobility of the cwbA gene, therefore, represents a mechanism for rapid evolutionary innovation in the bacterial world. plos.org
Advanced Research Methodologies for Cwba Protein Study
Genetic Engineering and Mutagenesis Approaches
Genetic engineering and mutagenesis are foundational techniques employed to study protein function by intentionally altering the gene sequence and observing the consequent effects on protein expression or activity. mdpi.comwikipedia.orgweebly.com
Gene Deletion and Knockout Strategies
Gene deletion and knockout strategies involve the targeted removal or inactivation of the cwbA gene within the organism's genome. wikipedia.org This approach is instrumental in determining the essentiality of CwbA for particular cellular processes by analyzing the phenotype of a mutant strain lacking a functional CwbA protein. Historically, homologous recombination has been a primary method for generating gene knockouts, where the target gene sequence is replaced by a DNA construct typically containing a selectable marker. wikipedia.orgresearchgate.net More contemporary techniques, such as CRISPR-Cas9, offer enhanced precision and efficiency for genome editing, including targeted deletions. wikipedia.orgresearchgate.netoregonstate.education Studies examining the inactivation of genes encoding cell wall hydrolases in Bacillus subtilis have successfully utilized insertional mutagenesis, a method capable of leading to gene inactivation. whiterose.ac.ukasm.org
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis represents a powerful technique for introducing specific, predetermined changes into the DNA sequence of the cwbA gene. wikipedia.orgnih.govspringernature.comnih.gov This enables researchers to modify particular amino acid residues within the this compound. nih.govspringernature.comnih.gov By altering individual amino acids or defined groups of residues, investigators can explore their significance for the protein's structure, function, stability, and interactions with other molecules, such as the cell wall lytic amidases that CwbA stimulates. nih.govnih.govsci-hub.se PCR-based methodologies are commonly employed for performing site-directed mutagenesis. wikipedia.orgnih.govspringernature.comnih.gov
Reporter Gene Fusions (e.g., lacZ fusions) for Expression Analysis
Reporter gene fusions are valuable tools for analyzing the transcriptional regulation and expression profile of the cwbA gene. nih.govlibretexts.orgresearchgate.net This technique involves fusing the promoter and regulatory sequences of the cwbA gene to a reporter gene, such as lacZ, which codes for the enzyme β-galactosidase. nih.govlibretexts.org The activity of the reporter enzyme (e.g., the production of a blue product by β-galactosidase in the presence of a chromogenic substrate like X-gal) serves as an indirect indicator of cwbA gene expression under varying conditions or in different cellular locations. libretexts.org This allows researchers to ascertain the timing, location, and conditions under which the cwbA gene is transcribed. In a study on Bacillus subtilis, an in-frame cwlC-lacZ fusion gene integrated into the chromosome was used to demonstrate that cwlC expression is induced at specific time points during sporulation. dntb.gov.ua While this example pertains to cwlC and not cwbA directly, it illustrates the utility of lacZ fusions for gene expression analysis in Bacillus.
Protein Expression, Purification, and Characterization
Obtaining purified this compound is a critical step for conducting detailed biochemical and functional studies. Recombinant protein technology facilitates the production of CwbA in appropriate host systems, followed by its purification and subsequent characterization. amazon.commdpi.comyoutube.comnih.govtheradaptive.com
Chromatographic and Electrophoretic Techniques for Purification and Purity Assessment
The purification of recombinant this compound from host cell lysates typically involves a sequence of chromatographic and electrophoretic techniques. amazon.commdpi.comnih.govabebooks.comijbiotech.com Chromatography separates proteins based on diverse properties such as size, charge, hydrophobicity, or specific binding affinity. Common chromatographic methods include affinity chromatography (e.g., employing His-tags), ion-exchange chromatography, and size exclusion chromatography. mdpi.comijbiotech.com These techniques are employed to isolate CwbA from other cellular proteins and impurities. Electrophoretic techniques, notably SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), are standard methods for evaluating the purity and estimating the molecular weight of the purified protein. mdpi.comcuni.cznih.gov Western blotting, which combines electrophoresis with antibody-based detection, can also be utilized to confirm the presence and assess the purity of CwbA. nih.govabyntek.com
Biophysical Characterization of this compound (e.g., Protein Biophysics Core techniques)
Biophysical techniques are crucial for understanding the structural integrity, stability, and interactions of the this compound. These methods provide insights into the protein's physical properties in solution, which are essential for correlating structure with function. Common protein biophysics techniques applicable to CwbA include differential scanning calorimetry (DSC), analytical ultracentrifugation (AUC), fluorescence polarization (FP), nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and Microfluidic Modulation Spectroscopy (MMS). wikipedia.orgnih.govnih.gov
DSC can be used to measure the thermal stability of CwbA by monitoring heat capacity changes during controlled temperature increases, providing information on unfolding transitions (Tm). AUC is valuable for determining the protein's molecular weight, oligomeric state, and detecting aggregation in solution. nih.gov FP can assess interactions between CwbA and other molecules, such as cell wall components or amidases, by measuring changes in the polarization of fluorescently labeled molecules upon binding. wikipedia.orgnih.gov NMR spectroscopy and X-ray crystallography are powerful tools for determining the high-resolution three-dimensional structure of CwbA, which is fundamental to understanding its mechanism of action. wikipedia.org MMS offers sensitive, real-time structural insights, including aggregation and secondary structure analysis. While specific detailed data from the application of all these techniques directly to CwbA may require consulting primary research articles, these represent the standard toolkit for comprehensive protein biophysical characterization.
Enzyme Activity Assays and Kinetic Measurements
Investigating the functional role of CwbA involves enzyme activity assays, particularly focusing on its known ability to stimulate cell wall lytic amidases. These assays quantify the enzymatic reaction rate and the impact of CwbA on this rate.
In Vitro Assays for Amidase Stimulation
In vitro assays are performed using purified this compound and its target amidases, along with appropriate substrates like bacterial cell walls. The stimulation of amidase activity by CwbA can be measured by monitoring the decrease in cell wall turbidity, a direct consequence of the amidase-mediated hydrolysis of peptidoglycan. Studies have shown that CwbA stimulates the lytic activities of amidases such as CwlA and CwlM from Bacillus subtilis and Bacillus licheniformis. This stimulatory effect has been observed even when the substrate is changed from B. subtilis cell wall containing teichoic acid to Micrococcus luteus cell wall containing teichuronic acid, indicating that the stimulation is not strictly dependent on the cell wall's teichoic acid content.
Microscopic and Imaging Techniques
Microscopic and imaging techniques are essential for visualizing the localization of CwbA within the cell and observing the effects of CwbA on cellular ultrastructure.
Fluorescence Microscopy for Subcellular Localization
Computational Biology and Bioinformatics
Computational biology and bioinformatics play a crucial role in modern protein research, providing tools and techniques to analyze vast amounts of biological data, predict protein properties, and simulate molecular behavior. These approaches complement experimental studies, offering insights that can guide further investigation into protein function, evolution, and structure nih.govhelsinki.fi. For a protein like cwbA, which is known to be a cell wall binding protein that stimulates autolysins in Bacillus subtilis, computational methods can help elucidate its sequence characteristics, evolutionary history, three-dimensional structure, and dynamic interactions frontiersin.orgmdpi.com.
Sequence Alignment and Phylogenetic Tree Construction
Sequence alignment is a fundamental bioinformatics technique used to compare protein sequences to identify regions of similarity that may indicate functional, structural, or evolutionary relationships nih.gov. By aligning the amino acid sequence of cwbA from Bacillus subtilis with sequences of homologous proteins from other organisms, researchers can identify conserved domains and residues that are likely important for cwbA's function, such as its cell wall binding activity or its interaction with autolysins frontiersin.org. Tools like Clustal Omega or MUSCLE are commonly used for multiple sequence alignment mdpi.comnih.govnih.gov.
Phylogenetic tree construction utilizes sequence alignments to infer the evolutionary history and relationships among a set of proteins nsf.govnih.gov. By analyzing the evolutionary distances between cwbA and its homologs in different bacterial species, a phylogenetic tree can be built. This tree can provide insights into the evolutionary origins of cwbA, its diversification across bacterial lineages, and potential co-evolution with the autolysins it interacts with nsf.govnih.gov. Methods like Neighbor-joining or UPGMA are frequently employed in phylogenetic analysis nih.govnih.gov. Although general principles of phylogenetic analysis in Bacillus subtilis have been studied for other proteins nih.govnih.gov, specific detailed phylogenetic analysis focused solely on cwbA was not found in the provided search results.
Protein Structure Prediction and Modeling (e.g., AlphaFold applications)
Predicting the three-dimensional structure of a protein from its amino acid sequence is a major challenge in computational biology cytgen.com. Knowing the structure of cwbA is essential for understanding its molecular mechanism of action. Protein structure prediction methods, including homology modeling and ab initio approaches, are used for this purpose nih.gov. Homology modeling relies on the known experimental structures of evolutionarily related proteins to build a model of the target protein nih.gov.
AlphaFold, a revolutionary AI system, has significantly advanced the field of protein structure prediction, capable of generating highly accurate models often comparable to experimentally determined structures brazilianjournals.com.brcytgen.comrsc.orgnsf.gov. The AlphaFold Protein Structure Database provides predicted structures for a vast number of proteins, including those from Bacillus subtilis. While AlphaFold has been applied to predict the structures of other Bacillus subtilis proteins, such as ABC transporters and RNase Y cytgen.comnsf.gov, a specific AlphaFold prediction or detailed modeling study for this compound was not found in the provided search results. However, AlphaFold or similar methods could be applied to predict the structure of cwbA, providing a structural basis for understanding its interaction with the bacterial cell wall and autolysins.
Molecular Dynamics Simulations for Protein Flexibility and Interactions
Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time dntb.gov.uaebi.ac.uk. For proteins, MD simulations can provide insights into their flexibility, conformational changes, and interactions with other molecules, such as ligands or other proteins dntb.gov.uaebi.ac.uk.
Future Directions and Research Perspectives for Cwba Protein
Unraveling Novel Functions and Regulatory Pathways
Future research on CwbA protein is poised to uncover novel functions beyond its known role in stimulating cell wall lytic amidases like CwlA, CwlM, and CwlB. nih.govresearchgate.net While its stimulatory effect on the lytic activities of these autolysins has been established, the precise molecular mechanisms underlying this stimulation warrant further investigation. Understanding how CwbA interacts with these amidases and potentially other cell wall-modifying enzymes could reveal a more complex regulatory network governing cell wall hydrolysis.
Exploring potential post-transcriptional modifications of CwbA and how these modifications might influence its activity or interactions with other proteins is another avenue for future research. researchgate.net Additionally, investigating the upstream regulatory pathways that control cwbA gene expression and this compound activity in response to different environmental cues or growth phases could provide deeper insights into its physiological significance. The identification of proteins that interact directly or indirectly with CwbA using techniques such as co-immunoprecipitation followed by mass spectrometry or cross-linking studies could help map its functional network within the bacterial cell.
Deeper Insights into Cell Wall Dynamics and Bacterial Growth
CwbA's established role in stimulating cell wall lytic amidases places it at a critical juncture in the processes of cell wall dynamics and bacterial growth. Future research will aim to gain a more profound understanding of how CwbA-mediated cell wall hydrolysis contributes to essential cellular events such as cell elongation, division, and separation. molbiolcell.orgasm.orgnih.gov Single-molecule tracking studies, similar to those used for other Bacillus subtilis autolysins like LytC and LytF, could provide real-time insights into CwbA's localization and movement within the complex peptidoglycan layer. molbiolcell.org
Investigating the interplay between CwbA activity and the activity of enzymes involved in peptidoglycan synthesis is crucial for a holistic understanding of cell wall remodeling. Perturbing cwbA expression or CwbA activity and observing the resulting effects on cell morphology, growth rates, and cell wall integrity under various conditions could reveal its specific contributions to these processes. Furthermore, studying CwbA's function in different bacterial species where cwbA homologs exist could highlight conserved and divergent roles, providing broader insights into bacterial cell wall biology.
Exploiting this compound for Biotechnological Applications
The properties of CwbA, particularly its cell wall binding domain, present exciting opportunities for biotechnological applications. One demonstrated application involves using CwbA to target foreign antigens to the surface of Bacillus subtilis for purposes such as oral immunization. diva-portal.org This "spore display" technology, which utilizes the ability to fuse target proteins to spore coat proteins or proteins like CwbA in the vegetative cell, bypasses the need for complex protein purification and immobilization steps, offering a cost-efficient approach for presenting proteins on a bacterial surface. diva-portal.orgnih.gov
Future research could explore expanding the range of proteins that can be effectively displayed using CwbA fusions for various applications, including the development of live bacterial vaccines, biocatalysts, or biosorbents. diva-portal.orgnih.govnih.gov Optimizing the expression levels, localization, and stability of CwbA fusion proteins will be key to enhancing the efficiency and efficacy of these biotechnological platforms. Furthermore, investigating the potential of CwbA's cell wall binding domain for directed immobilization of bacteria onto various surfaces for applications like biofilters or whole-cell diagnostic devices is a promising area. diva-portal.org
This compound as a Target for Antimicrobial Strategies
Given CwbA's role in stimulating cell wall lytic amidases, enzymes critical for cell wall remodeling and bacterial survival, CwbA itself or its interaction with its substrates could represent a potential target for novel antimicrobial strategies. molbiolcell.orgasm.orgoregonstate.educationlibretexts.org Disrupting CwbA function could potentially lead to uncontrolled or insufficient cell wall hydrolysis, compromising cell integrity and leading to bacterial lysis or growth inhibition.
Future research could focus on identifying small molecules or peptides that specifically inhibit CwbA activity or disrupt its interaction with cell wall lytic amidases. High-throughput screening of compound libraries could be employed to identify such inhibitors. Understanding the structure of CwbA and its interaction interfaces with amidases at an atomic level through techniques like X-ray crystallography or cryo-electron microscopy could facilitate the rational design of targeted inhibitors. nih.gov While many existing antibiotics target cell wall synthesis, targeting the regulatory or stimulatory components of cell wall hydrolysis, such as CwbA, could offer a new approach to combating antibiotic resistance. oregonstate.educationlibretexts.orgnih.gov
Integration of Multi-Omics Data for Systems-Level Understanding
Analyzing large-scale datasets from different growth conditions or genetic backgrounds using bioinformatics tools can help identify novel components of the CwbA pathway and understand its integration within the broader cellular network. mdpi.commedrxiv.org For example, proteomic studies could identify novel proteins that interact with CwbA, while transcriptomic data could reveal genes whose expression is co-regulated with cwbA. Metabolomic analysis could shed light on how CwbA-mediated cell wall changes impact the availability of cell wall precursors or breakdown products. The integration of these diverse datasets will be crucial for building comprehensive models of bacterial cell wall dynamics and the precise role of CwbA within this complex system.
Q & A
Q. What are the optimal methods for extracting cwbA protein while preserving its structural integrity?
- Methodological Answer : To extract this compound without degradation, use ice-cold lysis buffers containing protease/phosphatase inhibitors (e.g., PMSF, EDTA) and minimize freeze-thaw cycles. For cells, mechanical scraping is preferred over trypsinization to avoid surface protein loss . For tissues, homogenize with a Dounce homogenizer in RIPA buffer (or column-based extraction if viscous lysates form) and centrifuge at 12,000 × g for 15 min at 4°C . Validate extraction efficiency via SDS-PAGE and Coomassie staining. Store aliquots at -80°C for long-term stability .
Q. How should researchers address discrepancies in this compound quantification results using BCA assays?
- Methodological Answer : Discrepancies often arise from interfering substances (e.g., detergents) or improper standard curves. Perform serial dilutions of the BSA standard (e.g., 0.1–2.0 mg/mL) and samples to ensure linearity. Use a plate reader with a 562 nm filter and subtract background absorbance . For samples exceeding the standard curve, dilute further in PBS or lysis buffer. Validate with alternative methods like Bradford assay or UV absorbance at 280 nm (if purified) .
Q. What are common pitfalls in Western blot analysis of this compound and how to mitigate them?
- Methodological Answer : Common issues include nonspecific bands, weak signals, or inconsistent loading. Optimize antibody concentrations (e.g., 1:1,000–1:5,000 dilutions) and block membranes with 5% non-fat milk for 1 hr. Use β-actin/GAPDH as loading controls and normalize band intensities via densitometry (ImageJ) . For low-abundance targets, increase sample load (20–40 µg/lane) and employ high-sensitivity substrates (e.g., ECL Prime) .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving conflicting data on this compound interactions across different studies?
- Methodological Answer : Validate interactions using orthogonal methods:
- Co-Immunoprecipitation (Co-IP) : Crosslink cells with DSP (dithiobis[succinimidyl propionate]) before lysis to stabilize transient interactions .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) using purified cwbA and candidate partners .
- Cellular Thermal Shift Assay (CETSA) : Confirm interaction stability by monitoring cwbA’s melting curve shifts in the presence/absence of binding partners .
Replicate experiments in ≥3 biological replicates and share raw data via repositories like PRIDE .
Q. How can researchers determine the oligomeric state of this compound under varying physiological conditions?
- Methodological Answer : Use a combination of:
- Size-Exclusion Chromatography (SEC) : Compare elution profiles against standards (e.g., thyroglobulin, 669 kDa; BSA, 66 kDa) .
- Analytical Ultracentrifugation (AUC) : Measure sedimentation velocity to distinguish monomers from multimers .
- Native PAGE : Resolve native complexes without SDS and stain with Coomassie .
For dynamic conditions (e.g., pH/temperature shifts), perform SEC-MALS (multi-angle light scattering) to correlate size with oligomerization .
Q. What advanced computational tools integrate structural predictions with experimental data for this compound functional annotation?
- Methodological Answer : Combine:
- AlphaFold2 : Predict 3D structures and validate with experimental data (e.g., cryo-EM maps from EMDB) .
- HADDOCK : Model protein-protein interaction interfaces using NMR or mutagenesis data .
- Phyre2 : Identify functional domains via homology modeling .
Cross-reference with databases like UniProt for post-translational modifications (PTMs) and PSP for phosphorylation sites 20.【WB讲座CUT】查询wb信息的网站01:36
Data Analysis and Contradiction Resolution
Q. How should researchers handle contradictory results in this compound subcellular localization studies?
- Methodological Answer : Address discrepancies by:
- Fractionation Validation : Isolate cytoplasmic/nuclear/membrane fractions via differential centrifugation and confirm purity using compartment-specific markers (e.g., Lamin B1 for nuclei) .
- Immunofluorescence (IF) : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker for mitochondria) .
- Proteomics : Perform LC-MS/MS on subcellular fractions and compare with Human Protein Atlas data .
Q. What statistical approaches are critical for analyzing this compound expression data across multiple experimental conditions?
- Methodological Answer : Apply:
- ANOVA with Tukey’s post-hoc test : Compare means across ≥3 groups (e.g., untreated vs. drug-treated vs. knockout) .
- Principal Component Analysis (PCA) : Identify outliers in high-dimensional datasets (e.g., transcriptomics + proteomics) .
- Benjamini-Hochberg correction : Control false discovery rates (FDR) in omics-scale studies .
Use tools like GraphPad Prism or R/Bioconductor packages for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

